5,6-Dimethyl-N-(2-phenoxyphenyl)thieno[2,3-d]pyrimidin-4-amine
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Overview
Description
5,6-Dimethyl-N-(2-phenoxyphenyl)thieno[2,3-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the thienopyrimidine class. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a thieno[2,3-d]pyrimidine core, makes it an interesting subject for scientific research.
Preparation Methods
The synthesis of 5,6-Dimethyl-N-(2-phenoxyphenyl)thieno[2,3-d]pyrimidin-4-amine typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes heating thiophene-2-carboxamides in formic acid to yield thieno[2,3-d]pyrimidin-4-ones . Alternatively, the reaction of thiophene derivatives with isocyanates followed by base-promoted cyclization can also produce the desired thienopyrimidines . Industrial production methods may involve optimizing these reactions for higher yields and purity.
Chemical Reactions Analysis
5,6-Dimethyl-N-(2-phenoxyphenyl)thieno[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Scientific Research Applications
5,6-Dimethyl-N-(2-phenoxyphenyl)thieno[2,3-d]pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as a tyrosine kinase inhibitor, showing promising cytotoxic effects against cancer cell lines.
Biological Research: The compound’s ability to induce apoptosis and autophagy in cancer cells makes it a valuable tool for studying cell death mechanisms.
Chemical Biology: Its unique structure allows it to be used as a probe to study various biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 5,6-Dimethyl-N-(2-phenoxyphenyl)thieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as tyrosine kinases. By inhibiting these enzymes, the compound can disrupt signaling pathways that are crucial for cancer cell survival and proliferation . This inhibition leads to the induction of apoptosis and autophagy, ultimately resulting in cell death .
Comparison with Similar Compounds
5,6-Dimethyl-N-(2-phenoxyphenyl)thieno[2,3-d]pyrimidin-4-amine can be compared with other thienopyrimidine derivatives, such as:
Thieno[3,2-d]pyrimidin-4-ones: These compounds share a similar core structure but differ in their substituents and biological activities.
Thieno[3,4-b]pyridine derivatives: These compounds have a different ring fusion pattern, leading to distinct chemical and biological properties.
Pyrido[2,3-d]pyrimidin-5-ones: These compounds are structurally related but have different pharmacological profiles.
The uniqueness of this compound lies in its specific substituents and their impact on its biological activity, making it a valuable compound for further research and development.
Biological Activity
5,6-Dimethyl-N-(2-phenoxyphenyl)thieno[2,3-d]pyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic applications, drawing from a variety of research studies and data sources.
Chemical Structure and Properties
The molecular formula of this compound is C20H17N3OS . The compound features a thieno[2,3-d]pyrimidine core, which is known for its diverse biological activities.
Anticancer Properties
Research indicates that thieno[2,3-d]pyrimidine derivatives exhibit promising anticancer activity. Specifically, studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance:
- In Vitro Studies : In assays against breast cancer cell lines (e.g., MCF-7), this compound demonstrated significant cytotoxic effects with IC50 values in the micromolar range .
- Mechanism of Action : The compound appears to exert its effects through the inhibition of key signaling pathways involved in cell growth and survival. It has been suggested that it may interfere with the PI3K/Akt signaling pathway, which is crucial for tumor growth and metastasis .
Selectivity and Safety
The selectivity of this compound for cancer cells over normal cells is an important aspect of its potential as a therapeutic agent. Preliminary studies indicate that it exhibits lower toxicity toward non-cancerous cell lines compared to its effects on malignant cells .
Data Table: Biological Activity Summary
Activity | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Anticancer | MCF-7 (Breast Cancer) | 12.5 | PI3K/Akt pathway inhibition |
Antiproliferative | A431 (Epidermal Carcinoma) | 15.0 | Induction of apoptosis |
Cytotoxicity | Normal Fibroblasts | >30 | Lower toxicity compared to cancer cells |
Case Studies
- Case Study on Breast Cancer : A study conducted on MCF-7 cells treated with varying concentrations of the compound showed a dose-dependent reduction in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells after treatment with this compound .
- Xenograft Models : In vivo studies using xenograft models have demonstrated that administration of this compound significantly reduces tumor size compared to control groups receiving placebo treatments. This suggests its potential efficacy as an anticancer therapy .
Properties
CAS No. |
917907-34-7 |
---|---|
Molecular Formula |
C20H17N3OS |
Molecular Weight |
347.4 g/mol |
IUPAC Name |
5,6-dimethyl-N-(2-phenoxyphenyl)thieno[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C20H17N3OS/c1-13-14(2)25-20-18(13)19(21-12-22-20)23-16-10-6-7-11-17(16)24-15-8-4-3-5-9-15/h3-12H,1-2H3,(H,21,22,23) |
InChI Key |
YKAIWSBYJVMPSE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=NC=NC(=C12)NC3=CC=CC=C3OC4=CC=CC=C4)C |
Origin of Product |
United States |
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